molecular formula C10H11FO B1331177 4-(3-Fluorophenyl)butan-2-one CAS No. 3506-77-2

4-(3-Fluorophenyl)butan-2-one

Cat. No. B1331177
CAS RN: 3506-77-2
M. Wt: 166.19 g/mol
InChI Key: IZNPPMHOPRAECP-UHFFFAOYSA-N
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Description

The compound "4-(3-Fluorophenyl)butan-2-one" is a fluorinated ketone, which is a class of compounds that have garnered significant interest in various fields such as drug discovery due to the unique properties imparted by the fluorine atom when incorporated into molecules . The presence of the fluorine atom can significantly alter the physical, chemical, and biological properties of these compounds, making them valuable in the development of new materials and pharmaceuticals.

Synthesis Analysis

The synthesis of fluorinated compounds can be complex, requiring specific reagents and conditions to incorporate the fluorine atom into the molecular structure. For instance, the synthesis of telechelic oligomers with 4-fluorophenyl ketone end groups was achieved through the ozonolysis of copolymers containing 4-fluorophenyl butadiene units . Another example is the use of a novel fluorinating agent, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead, 1k), which has been shown to have high thermal stability and resistance to aqueous hydrolysis, making it an excellent candidate for introducing fluorine atoms into various substrates .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is crucial in determining their properties and reactivity. For example, the optimized molecular structure and vibrational frequencies of 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone were investigated to understand the stability and charge transfer within the molecule . Similarly, the synthesis of fluoro-substituted analogues of 4-butyl-4′-[(4-butylphenyl)ethynyl]biphenyls allowed for the correlation between molecular structure and mesomorphic properties, which is essential for the development of materials with specific characteristics .

Chemical Reactions Analysis

Fluorinated compounds can undergo various chemical reactions, often with high selectivity and yield. The fluorinating agent Fluolead, 1k, was found to be capable of converting non-enolizable carbonyls to CF2 groups and carboxylic groups to CF3 groups in high yields . Additionally, the synthesis of substituted (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds involved a condensation reaction of 4-fluorophenyl ketones with substituted benzaldehydes, demonstrating the versatility of fluorinated ketones in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of the fluorine atom. The study of but-3-enyl-based fluorinated biphenyl liquid crystals revealed that these compounds exhibited a broad nematic mesophase with low melting points and high clearing points, indicating their potential use in liquid crystal display mixtures . The dielectric study of fluorinated biphenyls and their mixtures also provided insights into the trade-offs between dielectric anisotropy and clearing points, which are important considerations in material science .

Scientific Research Applications

Use in Pharmaceutical Synthesis

  • Scientific Field: Pharmaceutical Synthesis
  • Application Summary: 4-(3-Fluorophenyl)butan-2-one is used in the preparation of its derivatives that includes haloperidol, haloanisone, triperidol, methylperidide, haloperidide and dipiperone . These are pharmaceutical compounds with various therapeutic applications.

Use in Biological Research

  • Scientific Field: Biological Research
  • Application Summary: Indole derivatives, which can be synthesized from 4-(3-Fluorophenyl)butan-2-one, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
  • Results or Outcomes: The results have shown that indole derivatives possess a wide range of biological activities, making them of interest for the development of new therapeutic agents .

Use in Chemical Synthesis

  • Scientific Field: Chemical Synthesis
  • Application Summary: 4-(3-Fluorophenyl)butan-2-one is used as a building block in the synthesis of various chemical compounds . It can be used to prepare a wide range of fluorinated compounds, which have applications in fields such as materials science, medicinal chemistry, and agrochemicals .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the specific compound being synthesized. Typically, this would involve reactions under controlled conditions with various reagents and catalysts .
  • Results or Outcomes: The outcome of these procedures is the production of various fluorinated compounds, which have their own applications in various fields .

Use in the Synthesis of 1-(4-fluorophenyl)butan-2-amine Hydrochloride

  • Scientific Field: Pharmaceutical Synthesis
  • Application Summary: 4-(3-Fluorophenyl)butan-2-one can be used in the synthesis of 1-(4-fluorophenyl)butan-2-amine hydrochloride . This compound is a useful intermediate in the synthesis of various pharmaceutical compounds .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the specific derivative being synthesized. Typically, this would involve reactions under controlled conditions with various reagents and catalysts .
  • Results or Outcomes: The outcome of these procedures is the production of 1-(4-fluorophenyl)butan-2-amine hydrochloride, which can then be used to synthesize various pharmaceutical compounds .

properties

IUPAC Name

4-(3-fluorophenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNPPMHOPRAECP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80291979
Record name 4-(3-fluorophenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluorophenyl)butan-2-one

CAS RN

3506-77-2
Record name 3506-77-2
Source DTP/NCI
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Record name 4-(3-fluorophenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-fluorophenyl)butan-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W Shang, L Zhu, Z Li, W Xu, B Xiong, Y Liu… - The Journal of …, 2023 - ACS Publications
A simple and efficient method for the ruthenium-catalyzed 1,6-hydroalkylation of para-quinone methides (p-QMs) with ketones via the in situ activation of C(sp 3 )–H bonds has been …
Number of citations: 3 pubs.acs.org
YV Ostapiuk, VS Matiichuk, NI Pidlypnyi… - Russian Journal of …, 2012 - Springer
A simple and convenient procedure was proposed for the synthesis of 4-aryl-3-bromobutan-2-ones from methyl vinyl ketone and arenediazonium bromides under Meerwein reaction …
Number of citations: 7 link.springer.com

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